molecular formula C18H18N2O4 B3051440 3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 33723-32-9

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole

Cat. No. B3051440
CAS RN: 33723-32-9
M. Wt: 326.3 g/mol
InChI Key: QSSRNEAHPFPSJZ-UHFFFAOYSA-N
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Description

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole, commonly known as DIME, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIME belongs to the class of indole-based compounds and has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated for their antiviral properties. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Antimalarial Activity

Researchers have explored the antimalarial potential of indole derivatives:

  • 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile derivatives containing pyridine were screened for antimalarial activity against Plasmodium falciparum .

Muscle Relaxant Properties

Although not directly related to the compound , the intermediate 3,4-Dimethoxyphenylacetonitrile is employed in the synthesis of the muscle relaxant papaverin .

Retro-Michael Reaction

The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was prepared using a retro-Michael reaction. While the yield was moderate, this reaction pathway highlights its unique potential .

Other Biological Activities

Indole derivatives have also been associated with:

  • Antidiabetic and anticholinesterase activities .

Broad-Spectrum Biological Potential

The indole scaffold, found in many synthetic drug molecules, continues to inspire researchers. Its diverse biological activities hint at unexplored therapeutic possibilities .

properties

IUPAC Name

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-17-9-5-7-13(18(17)24-2)15(11-20(21)22)14-10-19-16-8-4-3-6-12(14)16/h3-10,15,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRNEAHPFPSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392210
Record name 3-[1-(2,3-Dimethoxyphenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole

CAS RN

33723-32-9
Record name 3-[1-(2,3-Dimethoxyphenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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